![molecular formula C10H17BrN4O2 B2886603 Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2402839-13-6](/img/structure/B2886603.png)
Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate is a synthetic organic compound that features a triazole ring, a bromine atom, and a tert-butyl carbamate group
Mechanism of Action
Target of Action
The primary targets of EN300-7466623 are currently unknown. The compound is a derivative of indole , a significant heterocyclic system in natural products and drugs, which plays a main role in cell biology . Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives have been shown to exhibit various biologically vital properties . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Indole derivatives are known to play a role in various biochemical pathways, particularly those involved in cell biology
Pharmacokinetics
Pharmacokinetics studies these four major mechanisms . Understanding these properties is crucial for predicting the safety, tolerability, and bioavailability of the compound.
Result of Action
Given its structural similarity to other indole derivatives, it may exhibit similar effects, such as modulating cell biology
Preparation Methods
The synthesis of Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of 5-bromo-4-methyl-1,2,4-triazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with tert-butyl carbamate under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Chemical Reactions Analysis
Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions of triazole-containing compounds with biological systems, providing insights into their potential therapeutic uses
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and carbamate-containing molecules. Compared to these, Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate is unique due to the presence of both a bromine atom and a tert-butyl carbamate group, which confer distinct chemical and biological properties. Examples of similar compounds include tert-butyl (2-bromoethyl)carbamate and tert-butyl N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate .
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN4O2/c1-10(2,3)17-9(16)12-6-5-7-13-14-8(11)15(7)4/h5-6H2,1-4H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMHTTKFEWOACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(N1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
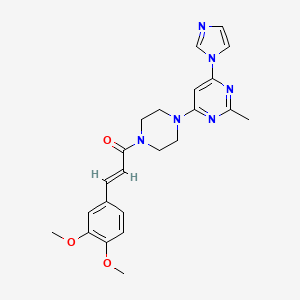
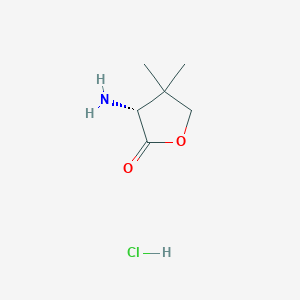
![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2886522.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2886527.png)
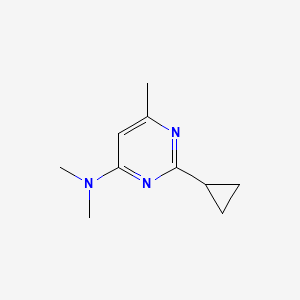
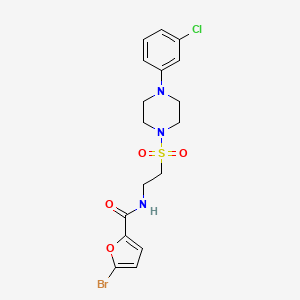
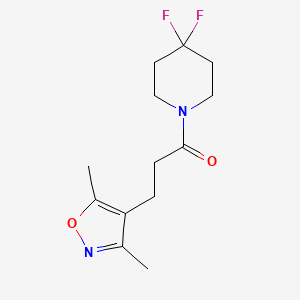
![1-(7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2886533.png)
![1-(4-bromo-3-methylphenyl)-N-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2886534.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2886535.png)
![3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2886537.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2886538.png)
![N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2886539.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B2886542.png)
